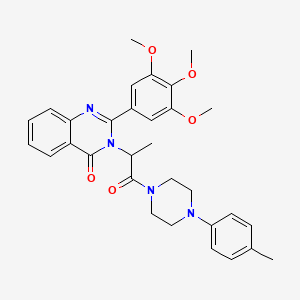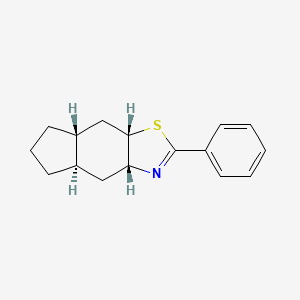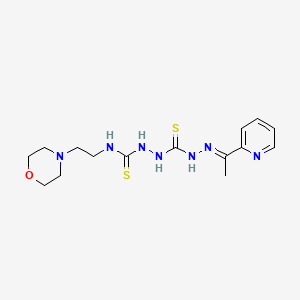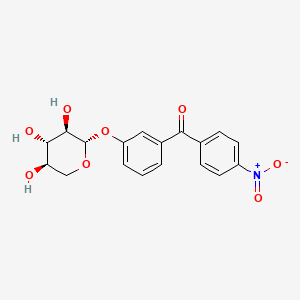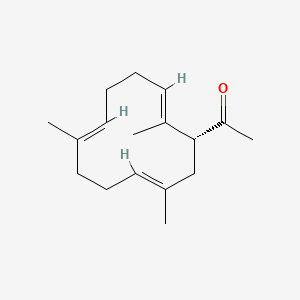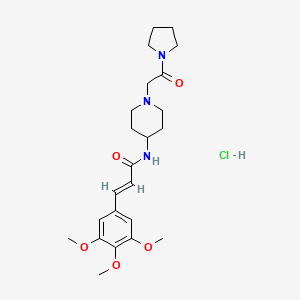
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes a propenamide backbone, a piperidinyl group, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the core propenamide structure, followed by the introduction of the piperidinyl and trimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include acyl chlorides, amines, and organometallic catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Key steps in the industrial synthesis include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylamide: A simpler analog with a propenamide backbone but lacking the piperidinyl and trimethoxyphenyl groups.
Diacetone acrylamide: Contains a similar propenamide structure but with different substituents.
Uniqueness
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
97181-17-4 |
|---|---|
Formule moléculaire |
C23H34ClN3O5 |
Poids moléculaire |
468.0 g/mol |
Nom IUPAC |
(E)-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H33N3O5.ClH/c1-29-19-14-17(15-20(30-2)23(19)31-3)6-7-21(27)24-18-8-12-25(13-9-18)16-22(28)26-10-4-5-11-26;/h6-7,14-15,18H,4-5,8-13,16H2,1-3H3,(H,24,27);1H/b7-6+; |
Clé InChI |
UMJHPYJIANRHOX-UHDJGPCESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCN(CC2)CC(=O)N3CCCC3.Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCN(CC2)CC(=O)N3CCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




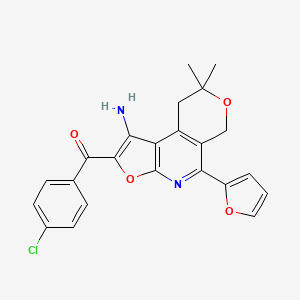
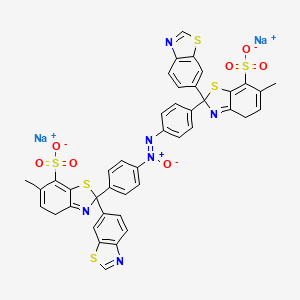
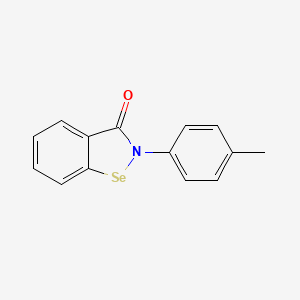

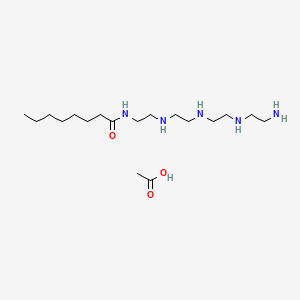
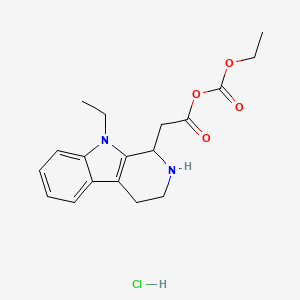
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B15182567.png)
